molecular formula C31H47NO10 B155461 Glucopiericidinol A1 CAS No. 125535-05-9

Glucopiericidinol A1

Cat. No. B155461
CAS RN: 125535-05-9
M. Wt: 593.7 g/mol
InChI Key: FXKCPQKAYSQRGI-GDXSFRBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucopiericidinol A1 is a natural product that has been found to have a wide range of biological activities. It is a member of the piericidin family of compounds and is produced by the bacterium Streptomyces. Glucopiericidinol A1 has been found to have potential applications in the field of medicine and agriculture due to its unique properties.

Mechanism of Action

The mechanism of action of Glucopiericidinol A1 is not fully understood. However, it is believed to work by inhibiting the electron transport chain in bacteria and fungi. This leads to a decrease in ATP production, which ultimately results in cell death. In cancer cells, Glucopiericidinol A1 has been found to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Glucopiericidinol A1 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in ATP production, such as succinate dehydrogenase and NADH dehydrogenase. Additionally, Glucopiericidinol A1 has been found to induce oxidative stress in cells, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using Glucopiericidinol A1 in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Additionally, Glucopiericidinol A1 is a natural product, which makes it an attractive alternative to synthetic compounds. However, one limitation of using Glucopiericidinol A1 in lab experiments is its low yield and complexity, which makes it difficult to isolate and purify.

Future Directions

There are several future directions for research on Glucopiericidinol A1. One area of interest is its potential as an agricultural fungicide. Glucopiericidinol A1 has been shown to have activity against various fungal strains, which could make it a valuable tool for crop protection. Additionally, further studies are needed to fully understand the mechanism of action of Glucopiericidinol A1 and to identify potential targets for drug development.

Scientific Research Applications

Glucopiericidinol A1 has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial, antifungal, and anticancer properties. Glucopiericidinol A1 has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to have cytotoxic effects on cancer cells.

properties

CAS RN

125535-05-9

Product Name

Glucopiericidinol A1

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1

InChI Key

FXKCPQKAYSQRGI-GDXSFRBMSA-N

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

125591-38-0

synonyms

glucopiericidinol A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucopiericidinol A1
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Glucopiericidinol A1
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Glucopiericidinol A1
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Glucopiericidinol A1
Reactant of Route 5
Glucopiericidinol A1
Reactant of Route 6
Glucopiericidinol A1

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